Acridine 2,2,2-trifluoroacetate

Physicochemical Property Salt Screening Solubility

Acridine 2,2,2-trifluoroacetate (CAS 88147-38-0) is a 1:1 salt formed by the combination of the heterocyclic base acridine and trifluoroacetic acid (TFA), with the molecular formula C₁₅H₁₀F₃NO₂ and a molecular weight of 293.24 g/mol. It is also known as acridin-10-ium 2,2,2-trifluoroacetate.

Molecular Formula C15H10F3NO2
Molecular Weight 293.24 g/mol
CAS No. 88147-38-0
Cat. No. B12937029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine 2,2,2-trifluoroacetate
CAS88147-38-0
Molecular FormulaC15H10F3NO2
Molecular Weight293.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C13H9N.C2HF3O2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;3-2(4,5)1(6)7/h1-9H;(H,6,7)
InChIKeyUNAXOOUFTSUFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acridine 2,2,2-Trifluoroacetate (CAS 88147-38-0): Chemical Identity and Procurement Baseline


Acridine 2,2,2-trifluoroacetate (CAS 88147-38-0) is a 1:1 salt formed by the combination of the heterocyclic base acridine and trifluoroacetic acid (TFA), with the molecular formula C₁₅H₁₀F₃NO₂ and a molecular weight of 293.24 g/mol . It is also known as acridin-10-ium 2,2,2-trifluoroacetate [1]. This compound belongs to the acridinium salt class, where the basic nitrogen of the acridine chromophore (pKa ~5.1-5.6) is protonated by a strong organic acid [2]. The resulting salt is primarily utilized as a research chemical, serving as a precursor or intermediate in organic synthesis and as a model compound for studying the photophysical and DNA-binding properties of the acridinium pharmacophore .

Why Acridine 2,2,2-Trifluoroacetate Cannot Be Readily Substituted by Other Acridine Salts


Generic substitution among acridine salts is not scientifically valid due to the profound influence of the counterion on critical physicochemical properties. While the acridine chromophore defines the compound's core spectroscopic and DNA-intercalating features, the counterion dictates solubility, crystallinity, hygroscopicity, and the effective pKa of the medium [1]. For instance, the trifluoroacetate anion confers distinct solubility profiles and a non-coordinating, mildly acidic environment compared to the chloride in acridine hydrochloride (CAS 17784-47-3, MW 215.68 g/mol) or the hemi-zinc chloride salt in acridine orange . The mass difference alone (293.24 vs. 215.68 g/mol) requires different molar calculations for solution preparation. More critically, in synthetic chemistry, the trifluoroacetate anion can act as a catalyst or template, a role a simple chloride cannot perform, directly impacting reaction yields and selectivity [2]. Therefore, treating acridine salts as interchangeable risks irreproducible experimental outcomes.

Quantitative Procurement Evidence for Acridine 2,2,2-Trifluoroacetate (CAS 88147-38-0)


Counterion-Controlled Solubility and Physical Form: TFA vs. Chloride Salts

The trifluoroacetate counterion in the target compound results in fundamentally different solubility characteristics compared to the hydrochloride analog. The target compound exhibits a water solubility of approximately 38.4-57.4 mg/L at 24°C, consistent with the sparingly soluble nature of the acridine base . In stark contrast, acridine hydrochloride (CAS 17784-47-3) is reported to be soluble in hot water to give a clear solution, indicating a solubility orders of magnitude higher . This difference is crucial for applications requiring controlled, low concentrations in aqueous media versus those needing a soluble, readily dissociable form.

Physicochemical Property Salt Screening Solubility

Protonation State Management: Guaranteed Acridinium Cation Formation

The target compound is a pre-formed acridinium (protonated) salt, guaranteeing the chromophore is in its cationic state. This is critical because the photophysical properties of the acridine/acridinium system are pH-dependent. The ground-state pKa of acridine is 5.1-5.6 [1]. In the neutral form, emission is often weak due to charge-transfer quenching, whereas the acridinium form exhibits distinct, often enhanced, fluorescence [2]. Procuring acridine base requires the user to manage protonation, a step that can introduce variability. Data shows acridinium derivatives exhibit better photoluminescence quantum yield compared to the neutral acridine compound [2]. Using the pre-formed trifluoroacetate salt ensures the molecule is immediately available as the fluorescent acridinium cation, bypassing the pH adjustment step and improving experimental reproducibility in spectroscopic or imaging applications.

Photophysics Spectroscopy Chemical Biology

Molecular Weight and Stoichiometry Precision in Derivative Synthesis

For researchers using this compound as a synthetic precursor, the precise 1:1 stoichiometry of the TFA salt simplifies reaction calculations. The molecular weight of the TFA salt (293.24 g/mol) is significantly higher than that of the HCl salt (215.68 g/mol) . Using an incorrect molecular weight for the salt form, a common error when substituting one salt for another, would lead to a 36% molar underdose. This precision is essential for the reproducible synthesis of acridine-based ligands, chemosensors, and bioactive molecules where exact molar ratios determine product purity and yield [1].

Medicinal Chemistry Synthetic Chemistry Process Chemistry

Class-Level Differentiation: The Acridinium Pharmacophore in Chemotherapeutic Research

While no specific, head-to-head biological assay data exists for the target compound, its status as a simple acridinium salt places it firmly within the well-characterized class of DNA intercalators. Acridine derivatives, particularly cationic ones, are known to intercalate into DNA and inhibit topoisomerase and telomerase enzymes [1]. This mechanism is the basis for their exploration as anticancer, antibacterial, and antiprotozoal agents [1][2]. In this context, the target compound serves as a fundamental building block or a control compound for validating more complex, functionalized acridine derivatives. Its value is as a defined, commercially available, and structurally minimal pharmacophore model, distinct from highly substituted drugs like quinacrine or amsacrine, whose activity is convoluted by their side chains.

Anticancer DNA Intercalation Topoisomerase Inhibition

Recommended Application Scenarios for Acridine 2,2,2-Trifluoroacetate in R&D Procurement


Synthetic Chemistry: A Stoichiometric Precursor for Acridine-Based Ligands and Probes

This salt form is the ideal starting material for the synthesis of novel chemosensors (e.g., for metal ions like Cu²⁺ or Al³⁺) [1] and DNA-targeting conjugates [2]. Its well-defined 1:1 stoichiometry and pre-formed acridinium cation facilitate clean N-alkylation or acylation reactions. The volatile nature of the trifluoroacetic acid byproduct in certain reactions can also aid in purification. Researchers should prioritize this specific CAS number to ensure their synthetic protocols are built on a reproducible foundation, avoiding the confounding effects of variable hydration or counterion mixtures present in other salts.

Photophysics & Chemical Biology: A Standard for Acridinium Fluorescence Studies

For laboratories studying DNA intercalation dynamics, photodynamic therapy (PDT) photosensitizers, or developing fluorescence-based assays, this product provides a guaranteed cationic fluorescent state [3]. It can serve as a reliable reference standard for calibrating fluorometers or as a control chromophore when evaluating the photophysical properties of novel acridinium ester chemiluminogens and their DNA-binding behavior, where the optical properties of the simple acridine chromophore remain unperturbed [2].

Anticancer & Antimicrobial Drug Discovery: A Minimal Pharmacophore Control

In screening cascades for new topoisomerase or telomerase inhibitors, this compound offers a structurally simple, positive control for DNA intercalation [4]. Its use allows medicinal chemists to deconvolute the contribution of the core acridinium scaffold from the effects of elaborate side chains in lead compounds. This is critical for building accurate structure-activity relationship (SAR) models and for identifying novel chemotypes with improved selectivity indices.

Materials Science: Crystal Engineering of Supramolecular Frameworks

The specific combination of a planar aromatic cation (acridinium) and a fluorinated, weakly coordinating anion (trifluoroacetate) generates unique supramolecular synthons. These are used in mechanochemical synthesis to construct crystalline frameworks with tailored photophysical properties [3]. Researchers in crystal engineering should select this salt to explore the influence of the TFA anion on π···π stacking and hydrogen bonding networks, which differ significantly from those formed by halide counterions.

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